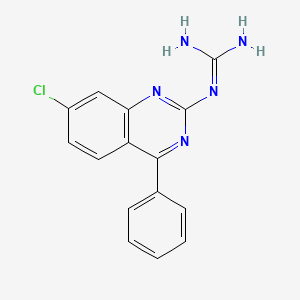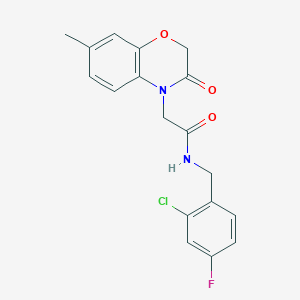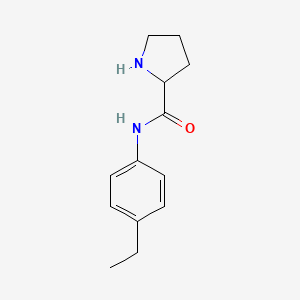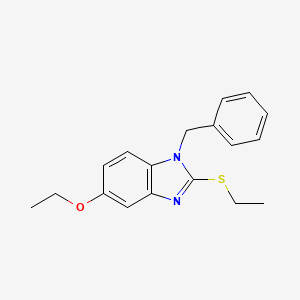
1-(7-Chloro-4-phenylquinazolin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-phenylquinazolin-2-yl)guanidine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a phenyl group and a guanidine moiety, making it a molecule of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-phenylquinazolin-2-yl)guanidine typically involves a multi-step process. One common method starts with the preparation of 7-chloro-4-phenylquinazoline, which is then reacted with guanidine to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-chloro-4-phenylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinazoline ring can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(7-chloro-4-phenylquinazolin-2-yl)guanidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for its use in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-4-phenylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . Additionally, it may interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
Uniqueness
N-(7-chloro-4-phenylquinazolin-2-yl)guanidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it exhibits a unique combination of enzyme inhibition and receptor binding properties, making it a valuable compound for medicinal chemistry research .
Conclusion
N-(7-chloro-4-phenylquinazolin-2-yl)guanidine is a compound of significant interest in the field of medicinal chemistry Its unique structure and diverse biological activities make it a valuable target for research and potential therapeutic applications
Propiedades
Fórmula molecular |
C15H12ClN5 |
|---|---|
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
2-(7-chloro-4-phenylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-7-11-12(8-10)19-15(21-14(17)18)20-13(11)9-4-2-1-3-5-9/h1-8H,(H4,17,18,19,20,21) |
Clave InChI |
JWUAQZCHKVRGMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12487698.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487708.png)
![3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide](/img/structure/B12487710.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487724.png)
![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487740.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![2-(2-Hydroxy-3,5-diiodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487745.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)

![(5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12487759.png)
